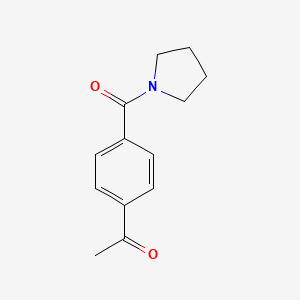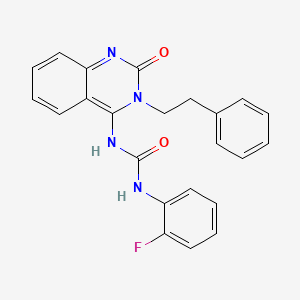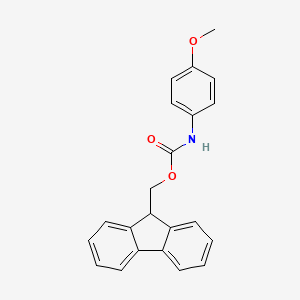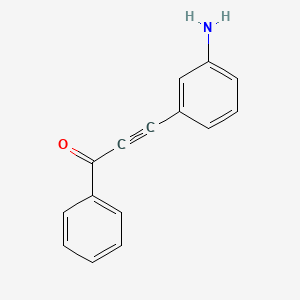
1,2-Bis(trimethylsilyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trimethylsilyl)-4-methylbenzene: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a benzene ring at the 1 and 2 positions, with a methyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis(trimethylsilyl)-4-methylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-dibromobenzene with chlorotrimethylsilane in the presence of a magnesium reagent. This reaction typically occurs in tetrahydrofuran (THF) as the solvent. The reaction conditions are relatively mild, often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of Rieke magnesium or the entrainment method can enhance the efficiency and yield of the synthesis. These methods avoid the use of toxic solvents and operate under milder conditions, making them more suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(trimethylsilyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like halogens or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzene derivatives depending on the electrophile used
Applications De Recherche Scientifique
Chemistry: 1,2-Bis(trimethylsilyl)-4-methylbenzene is used as a precursor in the synthesis of benzyne intermediates, which are valuable in organic synthesis for constructing complex aromatic compounds .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for their potential biological activity and use in drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for applications in electronics and materials science .
Mécanisme D'action
The mechanism of action of 1,2-Bis(trimethylsilyl)-4-methylbenzene involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can undergo substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being explored .
Comparaison Avec Des Composés Similaires
1,2-Bis(trimethylsilyl)benzene: Lacks the methyl group at the 4 position, making it less sterically hindered.
1,4-Bis(trimethylsilyl)benzene: Has trimethylsilyl groups at the 1 and 4 positions, leading to different reactivity and applications.
Uniqueness: The steric hindrance introduced by the methyl group can affect the compound’s behavior in chemical reactions, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H24Si2 |
|---|---|
Poids moléculaire |
236.50 g/mol |
Nom IUPAC |
trimethyl-(4-methyl-2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C13H24Si2/c1-11-8-9-12(14(2,3)4)13(10-11)15(5,6)7/h8-10H,1-7H3 |
Clé InChI |
DOAQVGPYDFAQDC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14115465.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14115475.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
![2-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B14115496.png)

